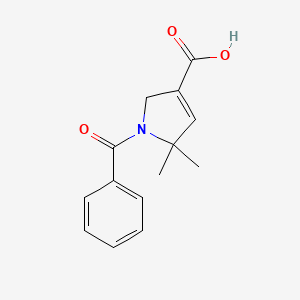
3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine is a chemical compound with the molecular formula C7H5Cl2F2NO It is a pyridine derivative characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of difluoromethyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to minimize waste and maximize yield.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
作用機序
The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3,5-Dichloro-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: The position of the chlorine and trifluoromethyl groups differs, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H5Cl2F2NO |
|---|---|
分子量 |
228.02 g/mol |
IUPAC名 |
3,5-dichloro-2-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H5Cl2F2NO/c1-13-7-4(9)2-3(8)5(12-7)6(10)11/h2,6H,1H3 |
InChIキー |
XVYJLGWDYSPFMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)C(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



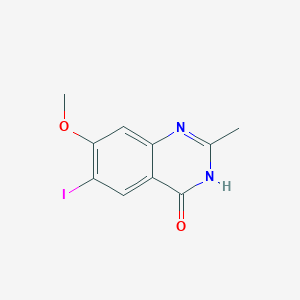
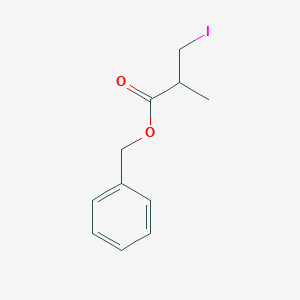
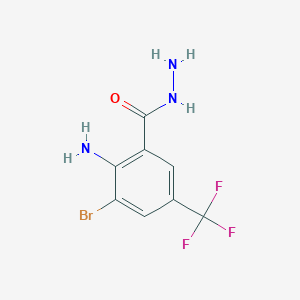

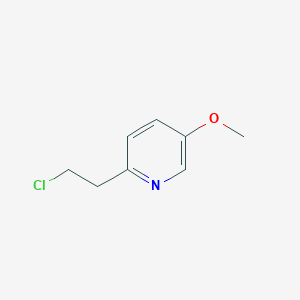

![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)

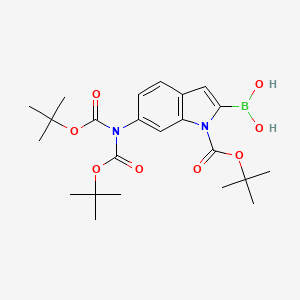

![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
